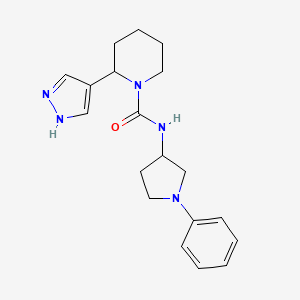![molecular formula C17H23N5O B7643218 N-[2-(6-methylpyridin-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643218.png)
N-[2-(6-methylpyridin-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(6-methylpyridin-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 and has since been used extensively in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Mécanisme D'action
N-[2-(6-methylpyridin-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. By blocking the activity of mGluR5, this compound inhibits the release of glutamate, which is a major excitatory neurotransmitter in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of neurotransmitter release. It has also been shown to have potential neuroprotective effects in various models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(6-methylpyridin-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide in lab experiments is its high selectivity for mGluR5, which allows for precise modulation of the receptor's activity. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Orientations Futures
There are several potential future directions for research involving N-[2-(6-methylpyridin-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, including the investigation of its therapeutic potential in the treatment of various neurological disorders, the development of more potent and selective mGluR5 antagonists, and the exploration of the role of mGluR5 in other physiological and pathological processes.
Méthodes De Synthèse
The synthesis of N-[2-(6-methylpyridin-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide involves several steps, including the reaction of 3,5-dimethylpyridine with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting product with 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. The final step involves the coupling of the resulting product with piperidine-1-carboxylic acid.
Applications De Recherche Scientifique
N-[2-(6-methylpyridin-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been used extensively in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction.
Propriétés
IUPAC Name |
N-[2-(6-methylpyridin-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-13-5-6-14(10-19-13)7-8-18-17(23)22-9-3-2-4-16(22)15-11-20-21-12-15/h5-6,10-12,16H,2-4,7-9H2,1H3,(H,18,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSRFBXXSYHYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCNC(=O)N2CCCCC2C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]pentanamide;hydrochloride](/img/structure/B7643138.png)
![2-Amino-1-[4-(oxan-4-yl)piperidin-1-yl]hexan-1-one;hydrochloride](/img/structure/B7643146.png)
![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea](/img/structure/B7643152.png)
![N-(1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazin-3-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643181.png)
![N-[2-(1,5-dimethylpyrazol-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643187.png)


![N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643205.png)
![2-Amino-1-[4-(3-chloropyridin-4-yl)piperazin-1-yl]butan-1-one;hydrochloride](/img/structure/B7643208.png)
![2-Amino-1-(6-methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-2-phenylethanone;hydrochloride](/img/structure/B7643220.png)
![N-[1-(2,3-difluorophenyl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643226.png)
![3-[1-(2,3-Difluorophenyl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea](/img/structure/B7643232.png)
![2-Amino-1-[2-(4-propan-2-ylphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7643244.png)
![2-Amino-1-[2-[3-(difluoromethoxy)phenyl]morpholin-4-yl]propan-1-one](/img/structure/B7643250.png)